molecular formula C13H18N4OS B2989214 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034460-70-1

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2989214
CAS No.: 2034460-70-1
M. Wt: 278.37
InChI Key: KKMPJRCLMCCNAA-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a methyl group at position 3. The amide nitrogen is linked to a branched aliphatic chain containing a 1H-1,2,3-triazole ring. This structure combines a sulfur-containing aromatic heterocycle (thiophene) with a triazole moiety, which is known for its metabolic stability and capacity for hydrogen bonding .

Properties

IUPAC Name

5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(8-17-7-6-14-16-17)15-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMPJRCLMCCNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C12H16N4OSC_{12}H_{16}N_{4}OS. Its structure features a thiophene ring, a triazole moiety, and a carboxamide functional group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance, in a study evaluating various triazole derivatives, certain compounds demonstrated potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.1 μM to 4.24 μM, indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 9MCF-71.1Thymidylate synthase inhibition
Compound 10HCT-1162.6Thymidylate synthase inhibition
Compound 11HepG21.4Thymidylate synthase inhibition

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. In vitro studies have shown that derivatives with similar structures exhibit good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 μg/mL
Compound BS. aureus15 μg/mL

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including those similar to the target compound. These studies highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of an electron-donating group at specific positions on the phenyl ring significantly improved anticancer efficacy .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and microbial metabolism. The presence of the thiophene ring is particularly crucial as it enhances lipophilicity, facilitating better cell membrane penetration.

Comparison with Similar Compounds

Triazole-Containing Compounds

The synthesis of triazole derivatives frequently employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of estradiol-triazole conjugates (e.g., 2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride ) . This method offers high yields (>95%) and regioselectivity. Compared to the target compound, estradiol-triazole analogs prioritize hormonal activity, whereas the thiophene-triazole hybrid may favor aromatic stacking interactions or kinase inhibition due to its planar thiophene ring.

Key Differences :

  • Bioactivity : Triazole rings in estradiol analogs enhance solubility and metabolic stability, whereas the thiophene-triazole combination may optimize electronic properties for targeting sulfur-binding enzymes.

Thiazole vs. Thiophene Carboxamides

Thiazole-containing analogs, such as 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () and thiazolylmethylcarbamates (), differ in heterocycle composition. Thiazoles include both sulfur and nitrogen, enabling stronger dipole interactions and basicity, whereas thiophenes (sulfur only) are more electron-rich and lipophilic.

Structural and Functional Implications :

Feature Target Compound (Thiophene) Thiazole Analogs ()
Heterocycle Thiophene (C₄H₄S) Thiazole (C₃H₃NS)
Electronic Density High π-electron density Moderate, with polarizable N-S
Lipophilicity (ClogP) Higher (estimated) Lower due to N atom
Synthetic Route CuAAC for triazole (inferred) Hantzsch thiazole synthesis

Thiophene’s electron-rich nature may enhance interactions with aromatic residues in protein binding pockets, while thiazoles’ nitrogen can participate in hydrogen bonding, as seen in protease inhibitors ().

Carboxamide Derivatives

The carboxamide group is a common pharmacophore. Pyridine-carboxamides (e.g., 5-methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide, ) prioritize pyridine’s basic nitrogen for metal coordination or charge-charge interactions.

Activity Considerations :

  • Pyridine-carboxamides may target metalloenzymes (e.g., kinases), whereas thiophene-carboxamides could inhibit cytochrome P450 isoforms or serotonin receptors.
  • The triazole side chain in the target compound adds rigidity, reducing conformational entropy loss upon binding compared to flexible carbamates ().

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